molecular formula C11H14F3N5S2 B601631 Cangrelor Impurity 8 CAS No. 1830294-25-1

Cangrelor Impurity 8

Cat. No.: B601631
CAS No.: 1830294-25-1
M. Wt: 337.39
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Description

an impurity of Cangrelor

Mechanism of Action

Target of Action

Cangrelor Impurity 8, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that contributes to the formation of blood clots. By antagonizing this receptor, this compound can inhibit platelet aggregation .

Mode of Action

This compound acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, which is typically triggered by damaged blood vessels, red blood cells, and/or platelets . This interaction with its target leads to changes in platelet activity, reducing their ability to form clots .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the platelet activation pathway . By inhibiting the P2Y12 receptor, it prevents ADP from stimulating platelet activity. This results in a decrease in platelet aggregation, thereby reducing the risk of clot formation .

Pharmacokinetics

This compound, similar to Cangrelor, is characterized by its rapid onset and offset of action . Its short half-life of approximately 3-6 minutes results in a rapid offset of antiplatelet effect .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . This results in a reduced risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis . In clinical trials, Cangrelor has been shown to significantly reduce these risks compared with clopidogrel .

Properties

IUPAC Name

N-(2-methylsulfanylethyl)-2-(3,3,3-trifluoropropylsulfanyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N5S2/c1-20-5-3-15-8-7-9(17-6-16-7)19-10(18-8)21-4-2-11(12,13)14/h6H,2-5H2,1H3,(H2,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDPACLVBHNENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1830294-25-1
Record name 9H-Purin-6-amine, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1830294251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6RMF8XHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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